2-(2-Butoxyethoxy)ethyl methacrylate is a methacrylate ester that serves as a versatile monomer in polymer chemistry. It is known for its ability to form thermoresponsive hydrogels and has applications in various fields, including biomedical engineering and materials science. This compound is classified under methacrylate esters, which are known for their reactivity in radical polymerization processes.
Source: The compound can be synthesized from the esterification of methacrylic acid with 2-(2-butoxyethoxy)ethanol, making it accessible for laboratory synthesis and industrial applications.
The synthesis of 2-(2-Butoxyethoxy)ethyl methacrylate typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 2-(2-butoxyethoxy)ethanol on the carbonyl carbon of methacrylic acid, leading to the formation of the ester bond while releasing water. The reaction conditions, such as temperature and time, are critical for optimizing yield and purity.
The molecular structure of 2-(2-Butoxyethoxy)ethyl methacrylate can be represented as follows:
The structure features a methacrylate functional group which includes a double bond (C=C) that is crucial for polymerization, along with a butoxyethoxy side chain that enhances solubility and modifies physical properties.
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the presence of functional groups and the integrity of the ester bond.
The primary chemical reactions involving 2-(2-Butoxyethoxy)ethyl methacrylate include:
During polymerization, temperature and pressure conditions are critical. For instance, polymerizations are often conducted under inert atmospheres to prevent premature termination of radical species by oxygen .
The mechanism of action for 2-(2-Butoxyethoxy)ethyl methacrylate involves:
Kinetic studies often reveal that factors such as temperature, concentration of initiators, and solvent effects significantly influence the rate of polymerization and properties of the resulting polymers .
Relevant analyses often include thermal stability assessments using thermogravimetric analysis (TGA) and mechanical property evaluations through dynamic mechanical analysis (DMA).
Conventional free radical polymerization remains the most industrially scalable method for polymerizing 2-(2-Butoxyethoxy)ethyl methacrylate (BEM). The kinetics follow typical methacrylate behavior, with the polymerization rate (Rp) proportional to the square root of initiator concentration and monomer concentration: Rp = kpM1/2. Azo initiators like 2,2'-azobis(2-methylpropionitrile) (AIBN) are particularly effective due to their moderate decomposition temperatures (60-70°C) and generation of carbon-centered radicals that efficiently initiate BEM polymerization. Peroxide initiators such as benzoyl peroxide (BPO) also show efficacy but require careful temperature control to minimize side reactions. The tert-butoxy radicals generated from BPO exhibit lower initiation efficiency for methacrylates compared to carbon-centered radicals from AIBN .
The bulky ethoxyethoxy side chain significantly influences polymerization kinetics. This pendant group creates steric hindrance around the propagating radical center, reducing the rate of bimolecular termination (kt) compared to simpler methacrylates like methyl methacrylate. This steric effect contributes to an autoacceleration (Trommsdorff effect) at moderate conversions (30-50%), where viscosity increases impede chain diffusion and termination. Consequently, BEM polymerizations often achieve higher molecular weights than predicted by classical kinetics. The polymerization activation energy (Ea) for BEM ranges between 80-90 kJ/mol, slightly higher than for alkyl methacrylates due to the oligo(ethylene glycol) side chain's participation in chain transfer reactions [7].
Table 1: Initiator Efficiency in BEM Polymerization
Initiator | Temperature (°C) | Initiator Efficiency (%) | Polymer Mn (kDa) | Dispersity (Đ) |
---|---|---|---|---|
AIBN | 60 | 65-75 | 85-120 | 1.8-2.2 |
BPO | 70 | 50-60 | 70-100 | 1.9-2.4 |
KPS | 80 | 40-50 | 60-90 | 2.0-2.6 |
Solvent polarity markedly impacts BEM polymerization kinetics. In aqueous systems, the oligo(ethylene glycol) side chains enhance monomer solubility up to approximately 15-20 wt%. However, the propagating chains exhibit hydrophobic collapse above certain molecular weights, leading to compartmentalization effects similar to precipitation polymerization. This microenvironment accelerates propagation while suppressing termination, yielding higher molecular weights than purely homogeneous polymerizations. In non-polar solvents like toluene, chain transfer to solvent becomes significant at elevated temperatures (>80°C), limiting achievable molecular weights. Chain transfer constants (Cs) for toluene in BEM polymerization are approximately 0.5-0.7 × 10-4 at 80°C, necessitating careful solvent selection for molecular weight control [7].
Reversible Addition-Fragmentation Chain Transfer (RAFT): RAFT polymerization provides exceptional control over BEM polymerization kinetics and architecture. Chain transfer agents (CTAs) with high transfer constants to methacrylates, particularly dithiobenzoates (e.g., cumyl dithiobenzoate), maintain linear first-order kinetics up to high conversions (>90%). The electron-withdrawing Z-group in dithiobenzoates enhances radical addition rates, crucial for controlling methacrylate polymerization. Trithiocarbonates offer a balanced approach with lower transfer constants but improved stability against side reactions. Polymerizations proceed with minimal retardation when conducted below 70°C, producing poly(BEM) with narrow dispersity (Đ < 1.20) and predictable molecular weights up to 200 kDa. The butoxyethoxy side chain does not interfere with the RAFT equilibrium, enabling synthesis of well-defined homo- and block copolymers [2].
Atom Transfer Radical Polymerization (ATRP): BEM polymerization via ATRP requires careful optimization due to the monomer's coordination ability. Copper(I)/PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) catalyst systems provide excellent control at ambient temperatures (25-40°C), achieving dispersities below 1.25. Higher temperatures (>50°C) induce catalyst decomposition and ligand dissociation, broadening molecular weight distributions (Đ > 1.5). The oligo(ethylene glycol) side chains coordinate Cu(I), potentially altering the ATRP equilibrium constant (KATRP). Initiators such as ethyl α-bromoisobutyrate (EBiB) offer optimal balance between initiation efficiency and halogen exchange rates. Polymerizations typically reach 80% conversion in 8-12 hours with [M]0/[I]0/[Cu(I)]0/[L]0 = 100:1:1:1.5, producing telechelic polymers amenable to block copolymerization. Surface-initiated ATRP of BEM from metallic substrates proceeds effectively below 30°C, enabling functional coatings with controlled thickness [6] [8].
Anionic Polymerization: While less common than radical techniques, anionic polymerization of BEM requires stringent exclusion of protic impurities. Initiators like sec-butyllithium in tetrahydrofuran at -78°C yield polymers with narrow dispersity (Đ < 1.15). However, the electron-rich alkoxy side chains can complex with lithium counterions, potentially reducing nucleophilicity. Sequential addition techniques enable block copolymer synthesis, such as polystyrene-b-poly(BEM). The methacrylate block must be polymerized first due to the inability of poly(BEM) carbanions to initiate styrene polymerization. 1,1-Diphenylethylene (DPE) modification of the living polystyrene chain end reduces nucleophilicity, preventing side reactions during methacrylate addition. Molecular weights above 30 kDa remain challenging due to chain transfer and termination side reactions .
Table 2: Controlled Polymerization Techniques for BEM
Technique | Conditions | T (°C) | Time (h) | Đ | Features |
---|---|---|---|---|---|
RAFT | [M]:[CTA]:[I] = 100:1:0.2 | 60-70 | 6-10 | 1.10-1.20 | Block copolymers, stars |
ATRP | [M]:[I]:[CuBr]:[PMDETA]=100:1:1:1 | 25-40 | 8-15 | 1.15-1.25 | Surface grafting, hybrid materials |
Anionic | [M]:[sBuLi] = 100:1 | -78 | 2-4 | 1.10-1.15 | Low Đ, sensitive to impurities |
BEM copolymerizes readily with various monomers, with reactivity ratios dictating sequence distribution. The Q-e values for BEM (Q ≈ 0.76, e ≈ 0.36) indicate moderate resonance stabilization and electron-rich character. Copolymerization with methyl methacrylate (MMA, Q = 0.74, e = 0.40) yields nearly random copolymers (rBEM ≈ 0.85, rMMA ≈ 0.80) due to similar electronic properties. Styrene copolymerization (rBEM ≈ 0.30, rSt ≈ 0.65) produces gradient copolymers enriched in styrene early in the polymerization. The butoxyethoxy side chains influence monomer partitioning in heterogeneous systems, particularly in emulsion copolymerization with hydrophobic monomers like 2-ethylhexyl acrylate (EHA). Here, BEM acts as a hydrophobe, reducing particle nucleation rates but enhancing colloidal stability through steric effects [3] [7].
Thermo-Responsive Copolymers: Statistical copolymerization with N-isopropylacrylamide (NIPAM) yields materials with tunable lower critical solution temperatures (LCST). The LCST follows a linear relationship with BEM content: LCST (°C) = 32 - 0.25×[BEM mol%]. This predictable behavior arises from BEM's oligo(ethylene glycol) side chains, which enhance hydrophilicity relative to pure poly(NIPAM). At 20 mol% BEM, the LCST increases to approximately 37°C, enabling physiological applications. Below the LCST, water molecules form hydrogen bonds with ether oxygens, maintaining solubility. Above the LCST, dehydration of the butoxyethoxy groups triggers cooperative collapse. These transitions remain sharp (ΔT < 5°C) up to 40 mol% BEM, unlike copolymers with shorter ethylene glycol chains. Phase diagrams constructed via cloud point measurements and modulated DSC show concentration-dependent demixing, with critical temperatures shifting downward as polymer concentration increases from 1% to 40% w/v [2] [7].
Functional Copolymers: Incorporating ionic monomers like acrylic acid (AAc) or dimethylaminoethyl methacrylate (DMAEMA) introduces pH-responsive behavior. The pKa of poly(BEM-co-AAc) shifts to higher values (≈5.8) compared to pure poly(AAc) (≈4.7) due to the hydrophobic microenvironment created by BEM units. This hydrophobicity enhances the apparent pKa by stabilizing the protonated acid form. Above pH 6.5, electrostatic repulsion and hydration from ethoxyethoxy side chains create synergistic swelling in hydrogels. Similarly, BEM copolymerization with azido-bearing monomers like 2-(2-(2-azidoethoxy)ethoxy)ethyl methacrylate enables post-polymerization modification via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This strategy attaches functional moieties (e.g., fluorophores, carbohydrates) without disrupting the polymer backbone, achieving functionalization densities >95% [6] [8].
Chemically Crosslinked Networks: Covalent crosslinking transforms poly(BEM) into hydrogels with tunable swelling and mechanical properties. Tetra(ethylene glycol) dimethacrylate (TEGDMA) serves as a conventional crosslinker, with crosslinking density (ρx) calculated as ρx = 1/(2Mc), where Mc is the average molecular weight between crosslinks. Equilibrium swelling ratios (Q) in water decrease exponentially with increasing TEGDMA content: Q = 12.5 × exp(-0.15 × [TEGDMA mol%]) + 2.5. At 2 mol% TEGDMA, Q ≈ 10 g/g; at 10 mol%, Q ≈ 3 g/g. The volume phase transition temperature (VPTT) shifts slightly upward (≈2-3°C) with crosslinking density due to restricted chain mobility during dehydration. Polyhedral oligomeric silsesquioxane (POSS) with eight methacryloyl groups (POSS-meth8) creates inorganic-organic hybrids. POSS crosslinkers (2-5 wt%) increase compressive modulus by 300-500% compared to TEGDMA-crosslinked networks at equivalent crosslinking densities, without altering VPTT. The POSS cages act as multifunctional junctions, restricting chain mobility and enhancing elasticity [3] [7].
Table 3: Crosslinking Systems for Poly(BEM) Networks
Crosslinker | Functionality | Concentration Range | Swelling Ratio (Q) | Compressive Modulus (kPa) |
---|---|---|---|---|
TEGDMA | Difunctional | 1-10 mol% | 3-12 g/g | 50-300 |
POSS-meth8 | Octafunctional | 2-5 wt% | 4-8 g/g | 200-1000 |
Starch nanospheres | Multifunctional | 5-15 wt% | 8-15 g/g | 100-400 |
Nanoparticle Crosslinking: Starch-based nanospheres (300 nm diameter) functionalized with methacryloyl groups provide biodegradable crosslinking points. These nanospheres swell poly(BEM) networks through hydrophilic contributions while acting as multifunctional crosslinkers (f ≈ 12-15 methacrylate groups/nanosphere). At 10 wt% nanospheres, swelling ratios reach 15 g/g – higher than TEGDMA-crosslinked networks – due to the nanospheres' hydrophilicity. The nanoscale crosslinker distribution creates more homogeneous networks than molecular crosslinkers, accelerating deswelling kinetics by 3-5 fold. Deswelling half-times (t1/2) decrease from ≈60 minutes for TEGDMA-crosslinked gels to ≈15 minutes for nanosphere-crosslinked gels. This rapid response stems from reduced network heterogeneity, enabling uniform water expulsion paths during collapse [3].
Thermoreversible Crosslinking: Secondary interactions enable stimuli-responsive network reconfiguration. Hydrogen bonding between oligo(ethylene glycol) side chains and polyphenols (e.g., tannic acid) creates physically crosslinked networks that disassemble upon heating. These systems exhibit storage modulus (G') decreases from ≈10 kPa at 25°C to ≈1 kPa at 60°C. Below the LCST, hydrogen bonding dominates; above it, hydrophobic aggregation of dehydrated BEM units competes with polyphenol complexation. Similarly, metal-coordination crosslinking using Fe3+-catechol complexes provides self-healing capability. The optimal Fe3+/catechol ratio is 1:3, forming tris-complexes that reversibly dissociate under shear stress. These networks recover >90% of initial modulus within 30 minutes after damage, enabling injectable formulations for biomedical applications [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7